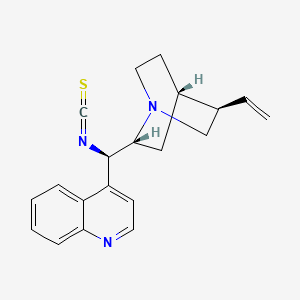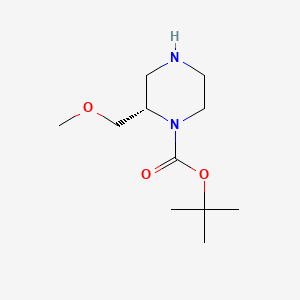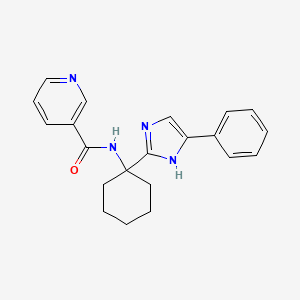
2-Methoxypyridine-3-boronic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxypyridine-3-boronic acid hydrate is an organoboron compound with the molecular formula C6H8BNO3·H2O. It is a white crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and dimethylformamide . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyridine-3-boronic acid hydrate typically involves the reaction of 3-bromo-2-methoxypyridine with a boron reagent. One common method includes the following steps :
- In a dry Schlenk flask, magnesium turnings are activated with diisobutylaluminum hydride in the presence of lithium chloride.
- 3-Bromo-2-methoxypyridine is added to the activated magnesium to form the Grignard reagent.
- The reaction mixture is cooled to 0°C, and trimethyl borate is added.
- The mixture is stirred overnight, quenched with dilute hydrochloric acid, and extracted with ethyl acetate.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by recrystallization from a water-acetonitrile mixture.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxypyridine-3-boronic acid hydrate primarily undergoes the following types of reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst, forming C-N or C-O bonds.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol or alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Chan-Lam Coupling: Copper catalyst (e.g., Cu(OAc)2), base (e.g., pyridine), and solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Major Products:
Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.
Chan-Lam Coupling: Amines or ethers.
Oxidation: Phenols or alcohols.
Aplicaciones Científicas De Investigación
2-Methoxypyridine-3-boronic acid hydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methoxypyridine-3-boronic acid hydrate involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The compound’s boron atom acts as an electrophile, facilitating the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
2-Methoxy-3-pyridineboronic acid: Similar in structure but without the hydrate component.
2-Methylpyridine-3-boronic acid: Similar pyridine ring but with a methyl group instead of a methoxy group.
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
Uniqueness: 2-Methoxypyridine-3-boronic acid hydrate is unique due to its methoxy group, which can influence its reactivity and solubility. The presence of the hydrate also affects its physical properties, such as melting point and solubility in water .
Propiedades
IUPAC Name |
(2-methoxypyridin-3-yl)boronic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.H2O/c1-11-6-5(7(9)10)3-2-4-8-6;/h2-4,9-10H,1H3;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHSGONJRVICQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC)(O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657405 |
Source


|
| Record name | (2-Methoxypyridin-3-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-25-5 |
Source


|
| Record name | (2-Methoxypyridin-3-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B582315.png)




